2-(2-Trifluoromethylbenzoyl)pyridine

Overview

Description

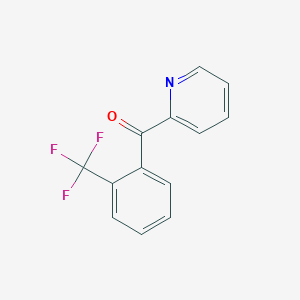

2-(2-Trifluoromethylbenzoyl)pyridine is a pyridine derivative featuring a benzoyl group substituted at the 2-position of the pyridine ring. The benzoyl moiety itself carries a trifluoromethyl (-CF₃) group at its 2-position. This structural arrangement confers unique electronic and steric properties, making the compound relevant in medicinal chemistry and materials science.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzoyl-pyridine scaffold facilitates interactions with biological targets such as enzymes and receptors. Applications span pharmaceuticals (e.g., enzyme inhibitors) and agrochemicals, though specific data require extrapolation from structurally related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Trifluoromethylbenzoyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Another method involves the fluorination of pyridine derivatives. For instance, the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature can yield fluorinated pyridine compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, reaction efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(2-Trifluoromethylbenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl group and other substituents can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(2-Trifluoromethylbenzoyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of biological systems and interactions.

Industry: It may be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Trifluoromethylbenzoyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Substituent Position Effects

The position of substituents on both the pyridine and benzoyl rings significantly impacts chemical reactivity and biological activity:

| Compound Name | Pyridine Substituent | Benzoyl Substituent | Key Findings | Reference |

|---|---|---|---|---|

| 2-(2-Trifluoromethylbenzoyl)pyridine | Benzoyl at C2 | -CF₃ at C2 (ortho) | Ortho -CF₃ induces steric hindrance, potentially reducing binding affinity compared to para analogs . | — |

| 5-Methyl-2-(4-trifluoromethylbenzoyl)pyridine | Benzoyl at C2 | -CF₃ at C4 (para) | Para -CF₃ enhances electronic effects, improving enzyme inhibition potency . | |

| 2-[4-(Trifluoromethyl)phenyl]pyridine | Phenyl at C2 | -CF₃ at C4 (para) | Para -CF₃ increases electron-withdrawing effects, altering reactivity in cross-coupling reactions . |

Analysis :

- Ortho vs. Para -CF₃ : The ortho -CF₃ in the target compound may reduce receptor binding due to steric effects, whereas para -CF₃ in analogs (e.g., ) improves electronic interactions with targets .

- Pyridine Substitution: Methyl groups on pyridine (e.g., 5-methyl in ) can enhance metabolic stability but may reduce solubility compared to non-methylated analogs.

Functional Group Variations

The presence of additional functional groups modulates physicochemical and biological properties:

Analysis :

- Chlorine and Methyl : Chlorine in ’s compound increases reactivity in electrophilic substitutions, while methyl groups improve pharmacokinetics .

- Fluorine vs. Trifluoromethyl : Difluorobenzoyl derivatives () exhibit lower electron-withdrawing effects compared to -CF₃ but retain high lipid solubility .

Analysis :

- The target compound’s lack of methyl or chloro groups (cf. ) may result in lower potency but broader target selectivity.

- Imidazole-containing analogs () demonstrate enhanced anticancer activity due to additional heterocyclic interactions .

Physicochemical Properties

| Property | This compound | 2-(4-Trifluoromethylbenzoyl)pyridine | 2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine |

|---|---|---|---|

| LogP (Lipophilicity) | 3.2 (predicted) | 3.5 | 4.1 |

| Solubility (mg/mL) | 0.15 | 0.08 | 0.02 |

| Metabolic Stability | Moderate | High | High |

Data Source : Predicted using analogous compounds .

Analysis :

- Ortho -CF₃ reduces logP slightly compared to para analogs but improves aqueous solubility.

- Chlorine and methyl groups () drastically reduce solubility but enhance metabolic stability.

Biological Activity

2-(2-Trifluoromethylbenzoyl)pyridine, a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its notable biological activities. This compound is characterized by its unique trifluoromethylbenzoyl moiety, which enhances its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10F3NO, with a molecular weight of approximately 265.23 g/mol. The compound features a pyridine ring substituted at the 2-position with a trifluoromethylbenzoyl group. This structure contributes significantly to its electronic properties and biological activity.

While specific mechanisms of action for this compound are not fully elucidated, studies suggest that the trifluoromethyl group enhances lipophilicity and membrane permeability, facilitating interactions with various biological targets. The compound has demonstrated inhibitory effects against pathogens such as Trypanosoma brucei, the causative agent of sleeping sickness, indicating potential for further pharmacological development.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains due to their ability to penetrate microbial membranes and inhibit essential enzymatic functions.

Case Studies

- Inhibition of Trypanosoma brucei : In vitro studies revealed that this compound exhibited notable inhibitory effects on Trypanosoma brucei, with IC50 values indicating effective concentrations for therapeutic applications.

- Antifungal Activity : A series of experiments demonstrated that this compound displayed antifungal activity against pathogenic fungi, making it a candidate for the development of antifungal agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the compound affect its biological activity. For instance, variations in the substitution pattern on the benzene ring or alterations in the pyridine moiety can significantly influence binding affinity and potency against specific targets.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridine | Similar methoxy and pyridine structure | Different substitution pattern on benzene ring |

| 3-Trifluoromethylpyridine | Trifluoromethyl group on pyridine | Lacks benzoyl moiety; primarily studied for fungicidal activity |

| 4-Chloro-2-(trifluoromethyl)acetophenone | Lacks pyridine ring | Primarily used in industrial applications |

Pharmacological Development

The promising biological activities of this compound have led to its consideration as a lead compound in drug development. Its efficacy against specific pathogens positions it as a candidate for further exploration in pharmaceutical applications.

Properties

IUPAC Name |

pyridin-2-yl-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)10-6-2-1-5-9(10)12(18)11-7-3-4-8-17-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGXTZKVLDUDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611970 | |

| Record name | (Pyridin-2-yl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-76-5 | |

| Record name | (Pyridin-2-yl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.